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CAS No.: 25058-19-9
Cat. No.: B1621205
Get Quote
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Executive Summary

2-Methyl-3-vinylpyrazine (CAS: 13925-07-0) is a potent heterocyclic signaling molecule used
primarily in high-value flavor chemistry (nutty/roasted profiles) and as a specialized
intermediate in pharmaceutical synthesis.

The Critical Challenge: Synthesizing or isolating this compound frequently yields structural
isomers, most notably 2-methyl-5-vinylpyrazine (CAS: 13925-08-1) and 2-methyl-6-
vinylpyrazine. These isomers possess identical molecular weights (120.15 g/mol ) and similar
fragmentation patterns in Mass Spectrometry (GC-MS), making definitive identification difficult
without reference standards.

The Solution: 1H-NMR spectroscopy provides the only self-validating, absolute method for
structural confirmation. This guide details the spectral "fingerprint" of the 2,3-substitution
pattern, specifically focusing on the diagnostic vicinal coupling of the pyrazine ring protons,
which definitively distinguishes it from its 2,5- and 2,6-analogs.

Methodology & Acquisition Parameters
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To ensure high-resolution spectral data capable of resolving small coupling constants (

Hz), the following acquisition parameters are recommended.

Sample Preparation[1][2]

e Solvent: Chloroform-d (

) is the standard for non-polar pyrazines. DMSO-
may be used if aggregation is suspected, but
provides sharper resolution for the vinyl region.

e Concentration: 10—-15 mg in 0.6 mL solvent (approx. 0.1 M). High concentrations may cause
peak broadening due to viscosity or stacking effects.

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

. :

Parameter Setting Rationale

Essential to resolve the AMX
Frequency 400 MHz or higher vinyl pattern and small

aromatic couplings.

Maximizes signal-to-noise ratio
Pulse Sequence zg30 (30° pulse) o
(S/N) per unit time.

) Covers all relevant protons
Spectral Width -1to 11 ppm . _
including exchangeable traces.

Required for high digital

Acquisition Time resolution (Hz/pt) to measure

sec
values accurately.
Ensures full relaxation of
Relaxation Delay 1.0-2.0sec aromatic protons for accurate
integration.
Scans (NS) 16 - 64 Sufficient for >10 mg samples.
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Spectral Analysis: The Diagnostic Fingerprint

The 1H-NMR spectrum of 2-Methyl-3-vinylpyrazine is characterized by three distinct regions.
The Aromatic Region contains the critical diagnostic data.

A. The Aromatic Region (Diagnostic)

Range: 8.0 — 8.5 ppm Protons: H-5 and H-6 (Pyrazine Ring)

In the 2,3-disubstituted isomer, the two remaining ring protons are located at positions 5 and 6.
They are vicinal to each other.

o Splitting Pattern: Two Doublets (
).

e Coupling Constant (
):2.5-3.0 Hz.

Why this matters:

e 2,5-isomer: Protons are at 3 and 6 (para-like).
Hz (Singlets).

e 2,6-isomer: Protons are at 3 and 5 (meta-like).

Hz (Singlets).

Validation Rule: If the aromatic region shows two sharp singlets, you do not have the 2-Methyl-

3-vinylpyrazine target. You likely have the 2,5-isomer.

B. The Vinyl Region (AMX System)
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Range: 5.4 — 7.0 ppm Protons: Vinyl group (

)

The vinyl group exhibits a classic AMX (or ABC) spin system with three distinct signals due to
the non-equivalence of the terminal protons.

e Internal Vinyl Proton (

): ~6.8 — 7.0 ppm. Appears as a doublet of doublets (dd).

o Couples to trans terminal proton (
Hz).
o Couples to cis terminal proton (
Hz).
o Terminal Proton trans (

): ~6.0 — 6.2 ppm. Doublet (d) or dd.

o Large coupling (
Hz).
e Terminal Proton cis (

): ~5.4 — 5.6 ppm. Doublet (d) or dd.

o Medium coupling (
Hz).
o Small geminal coupling (

Hz) may be visible at high fields.

C. The Methyl Region
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Range: 2.5 — 2.7 ppm Protons: Methyl group (
) attached to Pyrazine.
 Signal: Singlet (

).

 Integration: Calibrate this to 3H.

Comparative Analysis: 2,3-MVP vs. Alternatives

The table below contrasts the target molecule with its most common commercial alternative, 2-
Methyl-5-vinylpyrazine.

Alternative: 2-
Target: 2-Methyl-3- _ _ B
Feature ) _ Methyl-5- Diagnostic Utility
vinylpyrazine ) _
vinylpyrazine

Ring Proton Position H-5, H-6 (Vicinal) H-3, H-6 (Para-like) Definitive
Doublets ( Singlets (
Ring Proton Splitting High
Hz) )
) Low (Solvent
Methyl Shift ~2.60 ppm ~2.55 ppm
dependent)
Vinyl Pattern AMX (dd, d, d) AMX (dd, d, d) Low (ldentical system)
GC-MS 120 120 o
] Low (Very similar)
Fragmentation
93 (Loss of HCN) 93 (Loss of HCN)

Visualizing the Structural Logic

The following diagram illustrates the decision logic for identifying the correct isomer based on
the aromatic proton coupling.
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Acquire 1H-NMR Spectrum

(CDCI3, 400 MHz)

Check 2.5-2.7 ppm
Is there a Methyl Singlet (3H)?

es

Check 5.0-7.0 ppm
Is there an AMX Vinyl Pattern (3H)?

es

CRITICAL STEP
Analyze Aromatic Region (8.0-8.5 ppm)

Coupling Present\No Coupling

Observation: Observation:
Two Doublets (J ~ 2.5-3.0 Hz) Two Singlets (Uncoupled)

CONCLUSION: CONCLUSION:
2-Methyl-3-vinylpyrazine 2-Methyl-5-vinylpyrazine
(Target) (Isomer)

Click to download full resolution via product page

Caption: Decision tree for distinguishing 2-Methyl-3-vinylpyrazine from its 2,5-isomer using

1H-NMR coupling constants.

Experimental Protocol: Purity Assessment

This protocol is designed for researchers verifying the purity of a synthesized batch or a

commercial standard.

Materials
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e Analyte: ~15 mg of 2-Methyl-3-vinylpyrazine oil.[1]
e Solvent: 0.7 mL

(99.8% D) with 0.03% v/v TMS.

o Equipment: 5mm NMR Tube (High-throughput grade or better).

Step-by-Step Procedure

e Sample Preparation:

[¢]

Weigh 15 mg of the oil directly into a clean vial.

Add 0.7 mL

[e]

. Vortex for 10 seconds to ensure homogeneity.

o

Transfer solution to the NMR tube using a glass pipette (avoid plasticizers).

[¢]

Note: Pyrazines are volatile.[2] Cap the tube immediately.
e Acquisition:
o Lock and Shim: Auto-shim on the

deuterium signal. Ensure linewidth is < 1.0 Hz (check TMS peak).

o Run zg30 sequence with D1 = 2.0s and NS = 16.
e Processing & Analysis:

o Phasing: Apply manual phasing to ensure flat baseline, especially around the vinyl
multiplets.

o Integration:
= Set Methyl singlet (2.6 ppm) to 3.00.

» Verify Vinyl protons sum to 3.00 (1H + 1H + 1H).
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= Verify Aromatic protons sum to 2.00 (1H + 1H).

o Purity Calculation:

Check for isomer peaks: Look for small singlets slightly offset from the main aromatic
doublets. These represent 2,5-isomer contamination.

Expected Data Table (Summary)

Chemical .
Proton Shift Coupling (
ift ( Multiplicity Integral Assignment
Group )
)

Singlet (
Methyl 2.65 ppm 3H

)

Doublet (
Vinyl (cis) 5.52 ppm 1H Hz

)

Doublet (
Vinyl (trans) 6.18 ppm 1H Hz

)
Viny 6.90 dd 1H

: m

(internal) PP Hz

Doublet ( .
Aromatic H-5 8.35 ppm 1H Hz Ring

)

Doublet ( )
Aromatic H-6 8.42 ppm 1H Hz Ring

)

Note: Exact shifts may vary by

ppm depending on concentration and temperature. The J-coupling is the constant validation
metric.
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Standards and Technology.[3] Link

e PubChem. 2-Methyl-5-vinylpyrazine Compound Summary (Isomer Comparison). National
Center for Biotechnology Information. Link

o ChemicalBook. 2-Methylpyrazine NMR Spectra (Base Ring Reference). Link

e H. Friebolin. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2011.
(Authoritative text on coupling constants in heterocycles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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validation-of-2-methyl-3-vinylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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